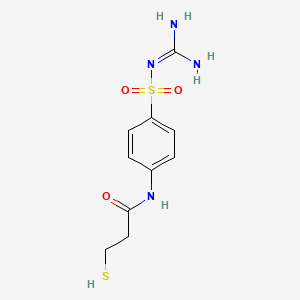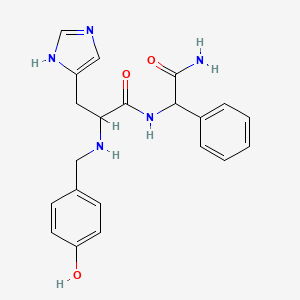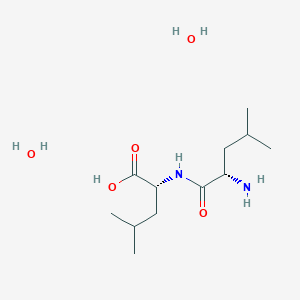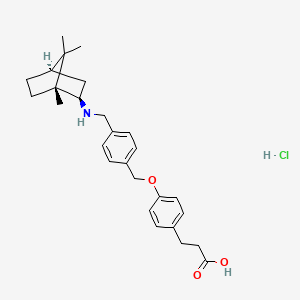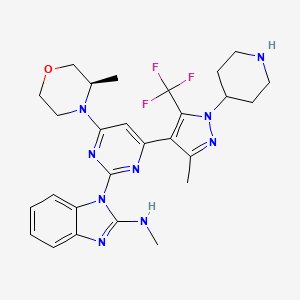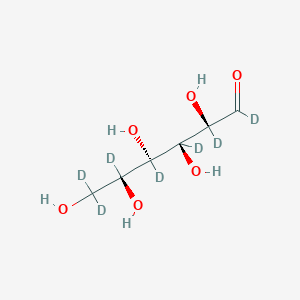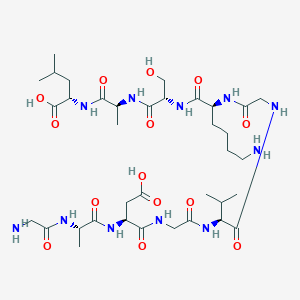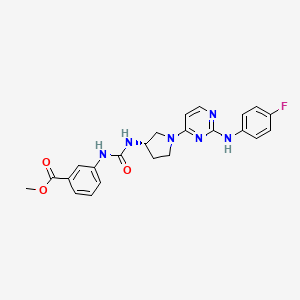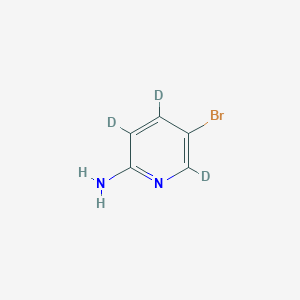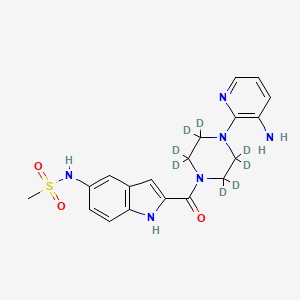
Anticancer agent 71
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 71 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.
Scientific Research Applications
Anticancer agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapies
Mechanism of Action
Anticancer agent 71 exerts its effects by arresting the cell cycle at the G2/M phase and inducing apoptosis through the upregulation of Bax, Ikb-α, and cleaved PARP, and the downregulation of Bcl-2 expression levels . This compound shows antiproliferative activity by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:
Compound 4a: A precursor to this compound with less potent activity.
Compound 4c: Another derivative with potent antimigratory and antiproliferative activities.
Nitrogen-containing heterocycles: Such as pyrimidine, quinolone, and imidazole derivatives, which have shown anticancer activity.
Uniqueness
This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.
Properties
Molecular Formula |
C18H13ClF3N5O |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28) |
InChI Key |
HQDVZDXIFMCLAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


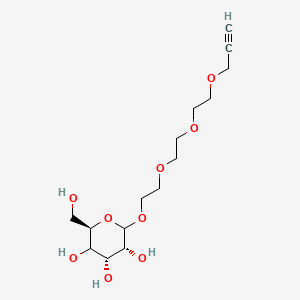
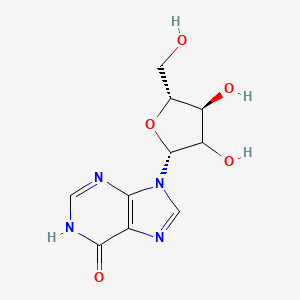
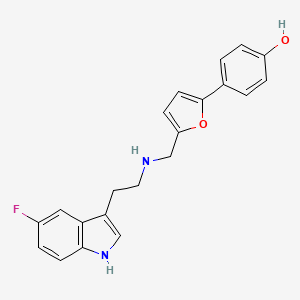
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
